Home > Products > Screening Compounds P86095 > Fluoroazomycin arabinoside
Fluoroazomycin arabinoside - 220793-03-3

Fluoroazomycin arabinoside

Catalog Number: EVT-413820
CAS Number: 220793-03-3
Molecular Formula: C8H10FN3O5
Molecular Weight: 247.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fluoroazomycin arabinoside (FAZA) is a synthetic 2-nitroimidazole nucleoside analog. [] It is primarily recognized for its role as a Positron Emission Tomography (PET) tracer for imaging tumor hypoxia. [] Its hypoxia-specific uptake mechanism allows researchers to identify regions of low oxygen concentration within tumors, a characteristic often linked to aggressive tumor behavior and resistance to therapies. [, , ]

Future Directions
  • Development of Novel FAZA Derivatives: Exploring the synthesis and evaluation of new FAZA derivatives with improved pharmacokinetic properties, enhanced hypoxia selectivity, and higher tumor uptake could lead to more accurate and sensitive hypoxia imaging. []
  • Multimodal Imaging Approaches: Integrating FAZA PET imaging with other imaging modalities, such as magnetic resonance imaging (MRI) and computed tomography (CT), could provide a more comprehensive assessment of tumor characteristics, including hypoxia, perfusion, and metabolism, leading to more refined diagnostic and prognostic tools. [, , , ]
  • Personalized Medicine: FAZA PET imaging holds the potential to personalize cancer treatment by identifying patients most likely to benefit from hypoxia-targeting therapies. [, ] By tailoring treatment strategies based on individual tumor hypoxia profiles, clinicians could optimize therapeutic outcomes and minimize unnecessary toxicities.
  • Deepening Understanding of Tumor Microenvironment: Continued research with FAZA can further elucidate the complex interplay between tumor hypoxia, angiogenesis, and the immune microenvironment. [, , , ] This knowledge could pave the way for developing innovative therapeutic approaches that target multiple aspects of the tumor ecosystem.

Fluoromisonidazole (FMISO)

Compound Description: Fluoromisonidazole (FMISO) is a 2-nitroimidazole derivative radiolabeled with fluorine-18 ([18F]-FMISO). It is a well-established PET tracer for imaging hypoxia in tumors. [] FMISO selectively accumulates in hypoxic cells due to the bioreductive trapping mechanism of the 2-nitroimidazole moiety. []

Pimonidazole

Compound Description: Pimonidazole is another 2-nitroimidazole compound used for hypoxia detection. It forms stable adducts with cellular components under hypoxic conditions, allowing for immunohistochemical detection. []

Relevance: Pimonidazole serves as an independent measure of hypoxia in several studies, corroborating the findings obtained with Fluoroazomycin arabinoside PET imaging. This cross-validation strengthens the evidence for FAZA's ability to accurately detect tumor hypoxia. [, , , , ]

Tirapazamine

Compound Description: Tirapazamine is a bioreductive drug that selectively kills hypoxic tumor cells by generating DNA-damaging radicals. [, ]

Relevance: Studies investigating tirapazamine's efficacy often utilize Fluoroazomycin arabinoside PET imaging to identify hypoxic tumors. The presence of hypoxia, as detected by FAZA, can predict the success of tirapazamine treatment. []

PR-104

Compound Description: PR-104 is a hypoxia-activated prodrug that gets converted into active cytotoxic metabolites under low oxygen conditions, causing DNA damage. [, ]

Relevance: Similar to tirapazamine, Fluoroazomycin arabinoside is used to assess tumor hypoxia levels in studies evaluating the effectiveness of PR-104. The combination of FAZA imaging and PR-104 therapy shows promise in improving treatment outcomes by targeting hypoxic tumor regions. [, ]

Flortanidazole (HX4)

Compound Description: Flortanidazole (HX4) is another 2-nitroimidazole-based PET tracer for imaging hypoxia. It is labeled with fluorine-18 ([18F]-HX4) and shares the same hypoxia-sensitive mechanism as FMISO and FAZA. []

Relevance: HX4, FMISO, and Fluoroazomycin arabinoside belong to the same class of hypoxia imaging agents, all targeting the reductive environment of hypoxic cells. While they share the mechanism of action, subtle differences in their pharmacokinetic properties may influence their suitability for specific clinical applications. [, ]

64Cu-diacetyl-bis(N4-methylthiosemicarbazone) (64Cu-ATSM)

Compound Description: 64Cu-ATSM is a copper-64 labeled PET tracer that accumulates in hypoxic cells. Unlike the nitroimidazole-based tracers, 64Cu-ATSM's mechanism is thought to involve its interaction with the mitochondrial electron transport chain. []

2-(2-Nitroimidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide (EF5)

Compound Description: EF5 is a 2-nitroimidazole compound used for both hypoxia imaging and therapy. It can be radiolabeled for PET imaging or used as a hypoxia-activated prodrug for targeted therapy. [, ]

Relevance: EF5, like Fluoroazomycin arabinoside, highlights the versatility of the 2-nitroimidazole pharmacophore in targeting hypoxia. The ability of EF5 to be used for both imaging and therapy makes it a promising candidate for personalized medicine approaches. [, ]

IACS-010759

Compound Description: IACS-010759 is a novel inhibitor of mitochondrial complex I, impacting oxidative phosphorylation and cellular energy production. [, ]

Relevance: Studies evaluating IACS-010759 utilize Fluoroazomycin arabinoside PET imaging to monitor changes in tumor hypoxia in response to treatment. FAZA serves as a pharmacodynamic biomarker, demonstrating the drug's effect on tumor metabolism and oxygen consumption. [, ]

Overview

Fluoroazomycin arabinoside is a radiopharmaceutical compound primarily utilized in positron emission tomography imaging to detect hypoxic regions within tumors. It is a modified nitroimidazole derivative that demonstrates a high affinity for hypoxic tissues, making it a valuable tool in cancer diagnosis and treatment monitoring. This compound has been extensively studied for its synthesis, biological evaluation, and applications in oncology.

Source and Classification

Fluoroazomycin arabinoside is classified under the category of radiotracers, specifically those used for imaging hypoxia in solid tumors. It is synthesized using fluorine-18, a radioactive isotope commonly employed in medical imaging due to its favorable half-life and decay properties. The compound's ability to selectively accumulate in hypoxic tumor regions allows for enhanced visualization of tumor physiology and metabolism.

Synthesis Analysis

Methods

The synthesis of fluoroazomycin arabinoside involves several key steps, typically beginning with the preparation of the precursor compounds. The most common method involves the radiofluorination of a tosylated precursor using fluorine-18.

  1. Preparation of Precursor: The precursor, 1-(2,3-di-O-acetylarabinofuranosyl)-2-nitroimidazole, is first synthesized.
  2. Radiofluorination: This precursor is then reacted with fluorine-18 in the presence of a base to facilitate nucleophilic substitution.
  3. Deprotection: Following radiofluorination, protective groups are removed through hydrolysis to yield fluoroazomycin arabinoside.

Recent studies have highlighted automated synthesis methods that improve the radiochemical yield and purity of fluoroazomycin arabinoside, achieving yields around 12% to 21% depending on the specific conditions used .

Technical Details

The radiofluorination process typically employs a complex involving potassium carbonate and Kryptofix 2.2.2 as a phase transfer catalyst. The reaction conditions are optimized for temperature and time to maximize yield while minimizing by-products .

Molecular Structure Analysis

Fluoroazomycin arabinoside has a complex molecular structure characterized by its nitroimidazole core and an arabinofuranosyl sugar moiety.

  • Molecular Formula: C10_{10}H12_{12}F1_{1}N3_{3}O5_{5}
  • Molecular Weight: Approximately 251.22 g/mol
  • Structure: The compound features a nitro group (-NO2_2) attached to the imidazole ring, contributing to its hypoxia-selective properties.

The structural integrity of fluoroazomycin arabinoside is crucial for its biological activity, particularly its ability to penetrate hypoxic tissues effectively.

Chemical Reactions Analysis

Fluoroazomycin arabinoside undergoes specific chemical reactions that facilitate its uptake in hypoxic tissues:

  1. Reduction Reactions: In hypoxic environments, the nitro group can be reduced to an amine, which enhances the compound's retention within tumor cells.
  2. Metabolic Pathways: The compound is metabolized primarily via renal excretion and hepatic metabolism, with studies indicating that radioactivity decreases significantly in blood but remains relatively stable in tumor tissues over time .

These reactions underscore the importance of oxygen levels in modulating the behavior of fluoroazomycin arabinoside within biological systems.

Mechanism of Action

Fluoroazomycin arabinoside's mechanism of action is centered on its selective accumulation in hypoxic tumor regions:

  • Hypoxia-Specific Uptake: The compound preferentially accumulates in areas where oxygen levels are low due to its chemical structure that facilitates reduction under such conditions.
  • Imaging Applications: Once localized within tumors, it can be visualized using positron emission tomography imaging techniques, allowing clinicians to assess tumor viability and response to therapies.

Studies have demonstrated that fluoroazomycin arabinoside shows superior biokinetics compared to other hypoxia tracers such as fluoromisonidazole, making it an effective tool for tumor imaging .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Soluble in aqueous solutions; stability maintained at room temperature for several hours post-synthesis.

Chemical Properties

  • Stability: Radiochemical stability is noted for at least 8 hours when stored appropriately.
  • Reactivity: Reacts with reducing agents under hypoxic conditions, facilitating its uptake by tumor cells.

These properties are critical for ensuring effective imaging protocols and patient safety during diagnostic procedures.

Applications

Fluoroazomycin arabinoside has significant applications in medical imaging:

  • Oncology Imaging: It is primarily used in positron emission tomography scans to evaluate tumor hypoxia, aiding in diagnosis and treatment planning.
  • Research Tool: Beyond clinical applications, it serves as a valuable research tool for studying tumor biology and the effects of various therapies on tumor metabolism.
Mechanisms of Hypoxia-Specific Cellular Uptake and Retention [2] [4]

Biochemical Pathways of Nitroimidazole Reductive Activation in Hypoxic Microenvironments

Fluoroazomycin arabinoside (FAZA) is a 2-nitroimidazole derivative whose selective accumulation in hypoxic tissues hinges on a cascade of intracellular bioreductive reactions. In viable cells with low oxygen tension (pO₂ < 10 mmHg), FAZA passively diffuses across cell membranes due to its moderate lipophilicity (partition coefficient log P ≈ 1.1) [5] [8]. Once intracellular, the nitro group (NO₂) undergoes enzymatic reduction by NADPH-dependent nitroreductases. This single-electron reduction generates a reactive nitro radical anion (NO₂·⁻). In normoxic cells, molecular oxygen rapidly re-oxidizes this radical back to the native compound, allowing FAZA to diffuse out. However, in hypoxic cells, oxygen insufficiency permits further reduction to cytotoxic derivatives: the nitroso (R-NO), hydroxylamine (R-NHOH), and amine (R-NH₂) intermediates. The hydroxylamine species forms irreversible covalent bonds with intracellular thiol-containing macromolecules (e.g., glutathione, proteins), leading to permanent entrapment [1] [4] [8].

Table 1: Comparative Properties of Hypoxia Tracers

TracerPartition Coefficient (log P)Primary Clearance RouteTumor-to-Background Ratio (4h post-injection)
FAZA1.1Renal5.3 (Walker 256 rat model) [4]
FMISO2.6Hepatic/Renal3.1 (Walker 256 rat model) [4]
HX40.9Renal4.8 (Clinical HNSCC) [7]

FAZA’s arabinoside sugar moiety enhances hydrophilicity compared to first-generation tracer fluoromisonidazole (FMISO), accelerating clearance from normoxic tissues and improving tumor-to-background contrast [4] [5]. Preclinical studies in Walker 256 rat tumor models confirmed 1.4-fold higher hypoxic uptake of FAZA versus FMISO under standardized pO₂ conditions (p < 0.05) [4].

Oxygen Dependency of FAZA Binding to Intracellular Macromolecules

The binding kinetics of FAZA are inversely proportional to oxygen concentration, validated through multiple experimental paradigms:

  • Electrode Validation: In EMT6 and AR42J murine tumors, oxygen electrode measurements confirmed severe hypoxia (pO₂ = 2.9 ± 2.6 mmHg and 0.4 ± 0.2 mmHg, respectively). FAZA uptake correlated with pO₂ thresholds < 5 mmHg, showing tumor-to-muscle ratios of 5.3 ± 0.8 in hypoxic regions versus 2.2 ± 0.8 in oxygenated controls (p < 0.02) [1].
  • Oxygen Modulation: Serial PET imaging in A431 tumor-bearing mice revealed significantly higher FAZA retention during room-air breathing (tumor-to-background ratio = 7.3 ± 2.3) versus pure oxygen breathing (4.2 ± 1.2; p < 0.001). This demonstrated reversible suppression of tracer retention upon oxygen administration [1] [3].
  • Carbogen Challenge: Autoradiography in EMT6 tumors showed tumor-to-muscle ratios decreased from 5.3 ± 0.8 (room air) to 2.2 ± 0.8 under carbogen (95% O₂/5% CO₂) breathing (p < 0.02), confirming oxygen’s role in blocking reductive activation [1].

Table 2: FAZA Retention Dynamics Under Oxygen Modulation

Experimental ConditionTumor ModelFAZA Retention MetricChange vs. Baseline
Room Air (21% O₂)A431 (mice)Tumor-to-background: 7.3 ± 2.3Baseline [1]
Pure Oxygen (100% O₂)A431 (mice)Tumor-to-background: 4.2 ± 1.2↓42% (p < 0.001)
Carbogen (95% O₂/5% CO₂)EMT6 (mice)Tumor-to-muscle: 2.2 ± 0.8↓58% (p < 0.02)

The oxygen dependency arises because O₂ competes with FAZA for electrons generated by nitroreductases. At pO₂ > 10 mmHg, oxygen’s higher electron affinity (redox potential ≈ −155 mV) outcompetes FAZA (−389 mV), preventing radical anion stabilization [8].

Role of Hypoxia-Inducible Factor-1 (HIF-1) in Modulating FAZA Accumulation

HIF-1, the master transcriptional regulator of oxygen homeostasis, indirectly influences FAZA retention through metabolic reprogramming rather than direct tracer modulation:

  • Metabolic Coupling: Under hypoxia, HIF-1 upregulates glycolysis via GLUT1/hexokinase-II and lactate dehydrogenase A (LDHA). This shifts energy production from oxidative phosphorylation (OxPhos) to glycolysis, reducing oxygen consumption rates (OCR). However, FAZA accumulation correlates with residual OCR in hypoxic niches, as demonstrated using the complex-I inhibitor IACS-010759. In SK-MEL-5 melanoma models, IACS-010759 reduced OCR by >80%, decreasing FAZA retention (IC₅₀ = 1.4 mg/kg) without altering perfusion or viability [3] [6].
  • Consumptive Hypoxia: Tumors reliant on OxPhos (e.g., NSCLC, glioblastoma) exhibit "consumptive hypoxia," where high OCR depletes local oxygen. HIF-1 amplifies this by inducing pyruvate dehydrogenase kinase (PDK1), which shunts pyruvate away from mitochondria. FAZA PET maps these regions, as validated in D423-Fluc glioblastoma xenografts [3] [6].
  • HIF-1 vs. Direct Tracer Effects: No evidence suggests HIF-1 regulates nitroreductase expression or FAZA reduction. Instead, HIF-1 creates permissive microenvironments for tracer activation by sustaining chronic hypoxia through angiogenesis defects and metabolic oxygen sink effects. In head and neck cancers, FAZA-PET hypoxic subvolumes (GTV/PET-FAZA-P) spatially overlapped with HIF-1α-immunopositive regions in 61% of patients [2] [6].

Table 3: Impact of Metabolic Interventions on FAZA Retention

InterventionTargetTumor ModelEffect on FAZA RetentionMechanism
IACS-010759 (1.4 mg/kg)Mitochondrial complex-ISK-MEL-5↓50% (p < 0.01) [3]OCR inhibition → pO₂ elevation
Carbogen BreathingTissue oxygenationEMT6↓58% (p < 0.02) [1]Direct O₂ competition
GLUT1 KnockdownGlycolysisH460↔ No change [6]HIF-1 suppression without OCR shift

Thus, HIF-1’s role in FAZA accumulation is primarily indirect: it establishes diffusion-limited or metabolically aggravated hypoxia, enabling the biochemical conditions for irreversible tracer binding [3] [6] [8].

Properties

CAS Number

220793-03-3

Product Name

Fluoroazomycin arabinoside

IUPAC Name

(2S,3S,4S,5S)-2-(fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol

Molecular Formula

C8H10FN3O5

Molecular Weight

247.18 g/mol

InChI

InChI=1S/C8H10FN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6+,7+/m1/s1

InChI Key

LPZSRGRDVVGMMX-JWXFUTCRSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CF)O)O

Synonyms

(18F)-1-alpha-D-(2-deoxy-2-fluoroarabinofuranosyl)-2-nitroimidazole
(18F)-FAZA
(18F)FAZA
(18F)fluoro-azomycinarabino-furanoside
(18F)fluoroazomycinarabinoside
18F-FAZA
18F-fluoroazomycin arabinoside
fluoroazomycin arabinoside
fluoroazomycinarabinoside

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CF)O)O

Isomeric SMILES

C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)CF)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.